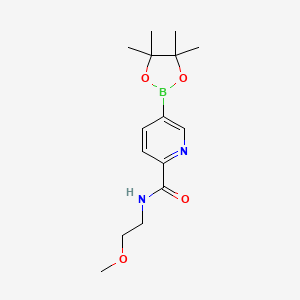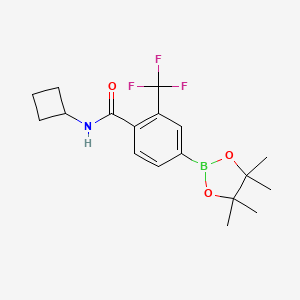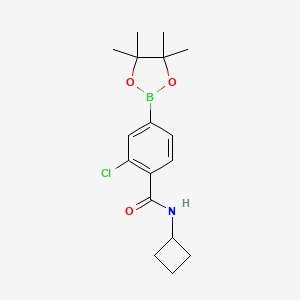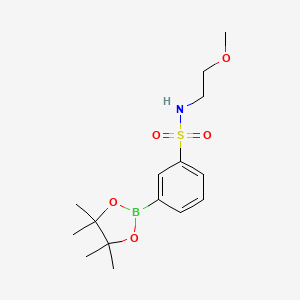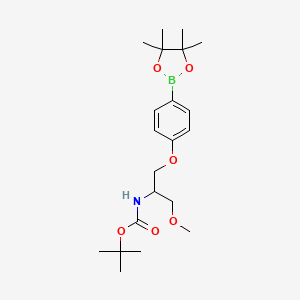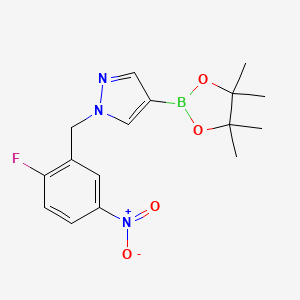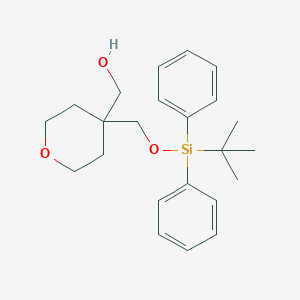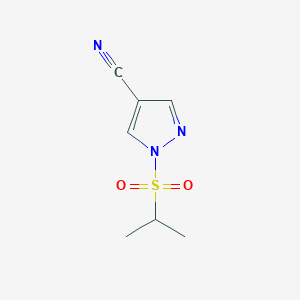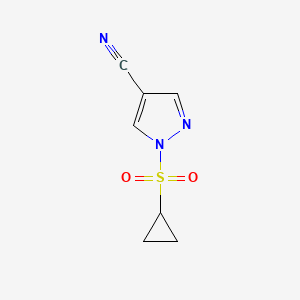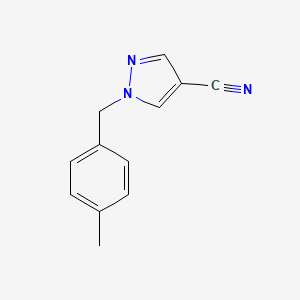![molecular formula C13H24N2 B8158758 4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B8158758.png)
4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-1-ylmethyl)bicyclo[222]octan-1-amine is a complex organic compound featuring a bicyclic structure fused with a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylmethyl)bicyclo[222]octan-1-amine typically involves the construction of the bicyclo[22One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions to achieve high purity and yield.
化学反应分析
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic or pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted bicyclo[2.2.2]octane derivatives.
科学研究应用
4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and pyrrolidine ring allow it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, resulting in various effects depending on the context.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their overall structure and properties.
Bicyclo[2.2.2]octane derivatives: Compounds such as bicyclo[2.2.2]octane-1-carboxylates have a similar bicyclic core but lack the pyrrolidine moiety.
Uniqueness
4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine is unique due to the combination of the bicyclic structure and the pyrrolidine ring. This dual feature provides a distinct three-dimensional shape and electronic properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c14-13-6-3-12(4-7-13,5-8-13)11-15-9-1-2-10-15/h1-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHIJZERIDFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC23CCC(CC2)(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
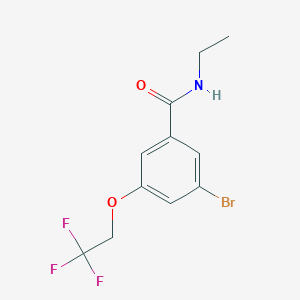
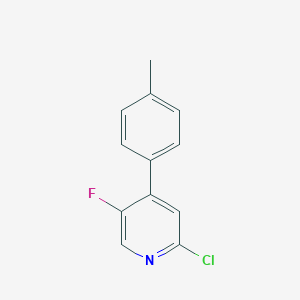
![Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8158700.png)
![1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B8158707.png)
